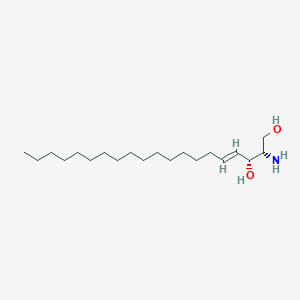

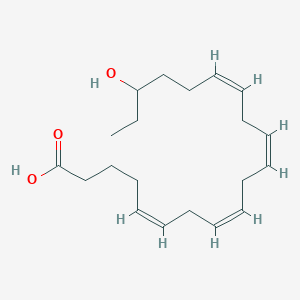

(5Z,8Z,11Z,14Z)-18-Hydroxyicosa-5,8,11,14-tetraenoic acid

Overview

Description

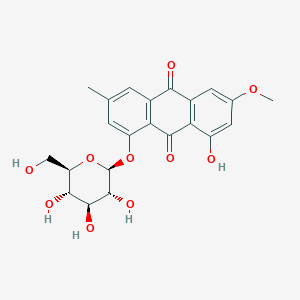

(5Z,8Z,11Z,14Z)-18-Hydroxyicosa-5,8,11,14-tetraenoic acid, commonly known as 18-HETE, is a naturally occurring fatty acid derived from arachidonic acid and is known to play an important role in various physiological processes. It is produced in the body through the action of cytochrome P450 enzymes, and is involved in the regulation of inflammation, vascular tone, and angiogenesis. 18-HETE has been studied extensively in the last few decades, and its potential therapeutic uses have been explored in a variety of scientific research applications.

Scientific Research Applications

Role in Vasodilation

18-HETE is known to play a significant role in the vasodilation of renal arterioles . Specifically, the ® isomer of 18-HETE, when formed by the CYP2E1 isoform, stimulates vasodilation of the rabbit kidney in a dose-dependent manner . This suggests that 18-HETE could be a potential target for therapeutic interventions in conditions related to renal blood flow.

Interaction with ATPase Activity

Interestingly, 18-HETE has been found to have negligible effects on ATPase activity . This could be relevant in the context of cellular energy metabolism and might influence the design of drugs targeting ATPase enzymes.

Inhibition of Vasoconstriction

In addition to its vasodilatory effects, 18-HETE, specifically the ® isomer, has been shown to block 20-HETE-induced vasoconstriction of renal arterioles at a concentration of 1 µM . This suggests a potential role for 18-HETE in the regulation of blood pressure and renal function.

Metabolite of Arachidonic Acid

18-HETE is a cytochrome P450 (CYP450) metabolite of arachidonic acid . This places 18-HETE within the broader context of eicosanoid signaling, which is involved in various physiological processes, including inflammation, immunity, and platelet aggregation.

Role in Kidney & Renal Disease

Given its effects on renal arterioles, 18-HETE may have implications in kidney and renal diseases . Further research could explore its potential as a biomarker or therapeutic target in these conditions.

Involvement in Cardiovascular System

18-HETE’s role in vasodilation and vasoconstriction suggests it may have significant implications in the cardiovascular system . Its involvement in these critical processes could make it a focus of cardiovascular research, particularly in relation to hypertension and other cardiovascular diseases.

properties

IUPAC Name |

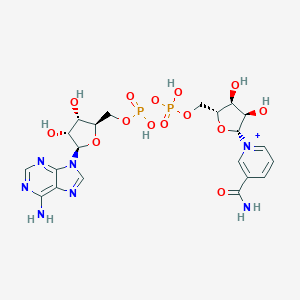

(5Z,8Z,11Z,14Z)-18-hydroxyicosa-5,8,11,14-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O3/c1-2-19(21)17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-18-20(22)23/h4-7,10-13,19,21H,2-3,8-9,14-18H2,1H3,(H,22,23)/b6-4-,7-5-,12-10-,13-11- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPCHNRUZQWLEMF-XBOCNYGYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCC=CCC=CCC=CCC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(CC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30424154, DTXSID50928028 | |

| Record name | 18-Hete | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30424154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 18-Hydroxyicosa-5,8,11,14-tetraenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50928028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5Z,8Z,11Z,14Z)-18-Hydroxyicosa-5,8,11,14-tetraenoic acid | |

CAS RN |

133268-58-3, 128656-74-6 | |

| Record name | 18-Hydroxyeicosatetraenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133268-58-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,8,11,14-Eicosatetraenoic acid, 18-hydroxy-, (5Z,8Z,11Z,14Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133268583 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 18-Hete | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30424154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 18-Hydroxyicosa-5,8,11,14-tetraenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50928028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 18-Hydroxy-5Z,8Z,11Z,14Z-eicosatetraenoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0062302 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the primary sources of 18-HETE biosynthesis?

A1: 18-HETE is primarily biosynthesized from arachidonic acid by cytochrome P450 enzymes. Studies have identified CYP4A as a significant contributor to 18-HETE production, particularly in renal arteries []. Additionally, research has shown that CYP2J enzymes, specifically in sheep, exhibit activity towards arachidonic acid, forming 18-HETE alongside other metabolites [, ].

Q2: How does 18-HETE production differ across species?

A2: While 18-HETE production is observed across various species, research suggests differences in enzymatic activity and metabolite profiles. For instance, microsomes from monkey seminal vesicles were found to produce 18-HETE as a major metabolite of arachidonic acid, primarily catalyzed by a specific CYP450 enzyme designated as P-450ω3 []. Interestingly, this specific enzyme activity was not observed in monkey liver microsomes, indicating potential tissue specificity []. This highlights the complexities of 18-HETE biosynthesis and its regulation across different species and tissues.

Q3: What is the role of 18-HETE in renal function?

A3: Research suggests a potential role for 18-HETE in regulating renal hemodynamics. In a study investigating eicosanoid excretion in patients with hepatic cirrhosis, urinary 20-HETE excretion was significantly elevated, particularly in those with ascites []. Interestingly, only the increased 20-HETE excretion correlated with reduced renal plasma flow in these patients, suggesting a potential link between 20-HETE and renal dysfunction in cirrhosis []. While the study primarily focused on 20-HETE, it highlights the importance of understanding the balance and interplay between various HETEs, including 18-HETE, in maintaining normal renal function.

Q4: How does 18-HETE interact with other eicosanoids?

A4: Evidence suggests that 18-HETE may modulate the effects of other eicosanoids. In rat renal arteries, 18-HETE, along with its stereoisomer 19(R)-HETE, was found to blunt the sensitizing effect of 20-HETE on phenylephrine-induced vasoconstriction []. This observation suggests a potential counter-regulatory role of 18-HETE in the vasculature, modulating the effects of other vasoactive eicosanoids like 20-HETE.

Q5: Can the production of 18-HETE and other eicosanoids be influenced by external factors?

A5: Yes, research suggests that environmental factors can impact eicosanoid production. For example, exposure to high iodide intake in rat offspring resulted in altered levels of various eicosanoids, including a decrease in 8,9-DHET and an increase in PGB2, both of which correlated with thyroid dysfunction []. This finding highlights the potential impact of environmental factors on eicosanoid metabolism and their potential implications for endocrine function.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.